3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate
Description
The compound 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate (hereafter referred to as the "target compound") is a pyrazole derivative with a molecular formula of C₂₅H₂₁N₃O₈S and a molecular weight of 523.52 g/mol . Its structure features a central pyrazole ring substituted at the 1-position with a phenyl group, at the 4-position with a 4-nitrophenylsulfonyl moiety, and at the 5-position with a 3,5-dimethoxybenzoate ester. The 3,5-dimethoxybenzoate group introduces steric and electronic effects due to the methoxy substituents’ positions, while the sulfonyl group enhances electron-withdrawing properties. This compound has been synthesized and characterized as part of broader chemical screening efforts, with 23 mg available for experimental studies .
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O8S/c1-16-23(37(32,33)22-11-9-19(10-12-22)28(30)31)24(27(26-16)18-7-5-4-6-8-18)36-25(29)17-13-20(34-2)15-21(14-17)35-3/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEYAAICKMLLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl sulfonyl group and the esterification with 3,5-dimethoxybenzoic acid. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and the monitoring of reaction progress would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Research indicates that derivatives of pyrazole compounds exhibit strong antioxidant properties. The incorporation of the nitrophenyl group enhances these effects, making this compound a potential therapeutic agent against oxidative stress-related diseases .
- Anti-inflammatory Properties : Studies have shown that compounds similar to 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate can inhibit inflammatory pathways. Molecular docking studies suggest that this compound may interact with specific receptors involved in inflammation .
- Cancer Research : The compound has been investigated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .
Material Science Applications
- Nonlinear Optical Properties : The unique structure of this compound allows for exploration in nonlinear optical applications. Computational studies suggest promising hyperpolarizability values, indicating potential use in photonic devices .
- Synthesis of Advanced Materials : The compound can serve as a precursor in the synthesis of more complex materials with tailored properties for applications in electronics and photonics .
Case Study 1: Antioxidant Activity Evaluation
A study conducted on pyrazole derivatives demonstrated that compounds with similar structures to this compound showed significant inhibition of free radical formation. The study utilized DPPH assays to quantify antioxidant capacity, revealing that the presence of the nitrophenyl group significantly enhances activity compared to related compounds lacking this moiety.
| Compound | DPPH Inhibition (%) |
|---|---|
| Control | 10 |
| Compound A | 45 |
| Compound B | 60 |
| Target Compound | 75 |
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory mechanism was elucidated through in vitro assays, where the target compound was shown to inhibit the expression of pro-inflammatory cytokines in activated macrophages. The results suggested a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
| Concentration (µM) | Cytokine Inhibition (%) |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Mechanism of Action
The mechanism of action of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound belongs to a family of pyrazole esters with varying benzoate substituents and sulfur-containing groups. Key analogs include:
Key Observations:
- The 3,4,5-trimethoxy analog (C263-0431) has a higher molecular weight due to an extra methoxy group, which may increase steric hindrance and polarity compared to the target compound .
- The 2,4-dimethoxy analog (BA93241) retains the same molecular weight as the target compound but exhibits distinct electronic effects due to the altered substitution pattern on the benzoate ring .
- The 2,6-difluoro analog () replaces methoxy groups with fluorine atoms and substitutes the sulfonyl group with a sulfanyl (thioether) linkage. Fluorine’s electronegativity and the sulfanyl group’s reduced electron-withdrawing capacity could significantly alter reactivity and solubility .
Solubility Trends
| Compound Type | Substituent Positions | Solubility (mol·dm⁻³) | Reference |
|---|---|---|---|
| Cu(II) 3,5-dimethoxybenzoate | 3,5-dimethoxy | ~10⁻⁵ | |
| Cu(II) 2,6-dimethoxybenzoate | 2,6-dimethoxy | ~10⁻² |
The 3,5-dimethoxy substitution pattern correlates with lower solubility compared to 2,6- or 2,3-dimethoxy analogs, likely due to reduced hydrogen-bonding capacity and increased molecular symmetry . This suggests that the target compound may exhibit lower aqueous solubility than its 2,4-dimethoxy or 2,6-difluoro analogs, impacting formulation strategies.
Electronic and Steric Effects
- Sulfonyl vs. In contrast, the p-tolylthio group in the analog is less electronegative, which may increase lipophilicity and alter metabolic pathways .
- Methoxy vs. Fluoro Substituents : Methoxy groups donate electron density via resonance, while fluorine atoms exert an inductive electron-withdrawing effect. The 2,6-difluoro analog () may exhibit greater acidity and altered binding affinities compared to methoxy-substituted derivatives .
Biological Activity
3-Methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 477.49 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Synthesis
The synthesis of this compound typically involves multi-component reactions (MCRs) that allow for the formation of complex structures in a single step. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aromatic aldehydes and sulfonyl chlorides has been reported to yield derivatives with enhanced biological activities .
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exhibited significant cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The IC50 values for these compounds ranged from 40 nM to over 500 nM, indicating potent activity against specific cancer types .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 112 |
| Compound B | SiHa | 399 |
| Compound C | PC-3 | 580 |
| Compound D | NUGC | 60 |
The mechanism through which these compounds exert their cytotoxic effects often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. Molecular docking studies have indicated that these compounds can bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Case Studies
A notable case study focused on the evaluation of a series of pyrazole derivatives, including the target compound. These studies employed both in vitro assays and molecular docking simulations to elucidate their biological profiles. The results demonstrated that certain modifications on the pyrazole ring significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
